molecular formula C11H18O B14756957 (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one CAS No. 938-06-7

(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

Katalognummer: B14756957
CAS-Nummer: 938-06-7
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: QAFCUHJMKAQBFU-KOLCDFICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one is a chiral compound with a unique structure that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a chiral catalyst to ensure the desired stereochemistry . The reaction conditions often involve high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its high purity for subsequent applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include signal transduction pathways that regulate cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one apart is its specific stereochemistry and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

938-06-7

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3/t9-,11+/m1/s1

InChI-Schlüssel

QAFCUHJMKAQBFU-KOLCDFICSA-N

Isomerische SMILES

C[C@@]12CCCC[C@@H]1CC(=O)CC2

Kanonische SMILES

CC12CCCCC1CC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.